TCL1(10-24)

Akt signaling Peptide inhibitor PH domain binding

Researchers requiring Akt inhibition without ATP-competitive artifacts face limited allosteric options. TCL1(10-24) solves this by binding the Akt PH domain (Kd ~18 µM), blocking phosphoinositide-mediated membrane translocation without competing with ATP. This 15-mer peptide (AVTDHPDRLWAWEKF) enables quantitative binding studies and in vivo tumor growth inhibition with a favorable safety profile. • Allosteric PH domain binder - ideal for experiments at physiological ATP levels • Validated in vivo antitumor activity with no observed adverse effects • Structurally defined; truncated fragments or sequence variants lack binding affinity

Molecular Formula C88H123N23O23
Molecular Weight 1871.1 g/mol
Cat. No. B12374917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCL1(10-24)
Molecular FormulaC88H123N23O23
Molecular Weight1871.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC5=CC=CC=C5)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C6CCCN6C(=O)C(CC7=CNC=N7)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(C)N
InChIInChI=1S/C88H123N23O23/c1-44(2)33-60(103-75(121)58(26-17-31-94-88(91)92)100-81(127)63(38-69(115)116)105-83(129)67-27-18-32-111(67)86(132)65(37-52-42-93-43-97-52)107-82(128)64(39-70(117)118)106-85(131)72(48(7)112)110-84(130)71(45(3)4)109-73(119)46(5)90)79(125)104-61(35-50-40-95-55-23-13-11-21-53(50)55)78(124)98-47(6)74(120)102-62(36-51-41-96-56-24-14-12-22-54(51)56)80(126)101-59(28-29-68(113)114)77(123)99-57(25-15-16-30-89)76(122)108-66(87(133)134)34-49-19-9-8-10-20-49/h8-14,19-24,40-48,57-67,71-72,95-96,112H,15-18,25-39,89-90H2,1-7H3,(H,93,97)(H,98,124)(H,99,123)(H,100,127)(H,101,126)(H,102,120)(H,103,121)(H,104,125)(H,105,129)(H,106,131)(H,107,128)(H,108,122)(H,109,119)(H,110,130)(H,113,114)(H,115,116)(H,117,118)(H,133,134)(H4,91,92,94)/t46-,47-,48+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,71-,72-/m0/s1
InChIKeyMBSIZHXVLFYRHC-JIRHFQEOSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TCL1(10-24) Akt Inhibitor Guide


TCL1(10-24) is a 15-mer synthetic peptide (AVTDHPDRLWAWEKF) encompassing the βA strand (amino acids 10–24) of the human proto-oncogene TCL1 [1]. It is classified as an Akt inhibitor that specifically targets the Pleckstrin Homology (PH) domain of Akt, preventing phosphoinositide binding and thereby inhibiting membrane translocation and activation of Akt . Unlike ATP-competitive small-molecule Akt inhibitors, TCL1(10-24) functions as an allosteric modulator that does not compete with ATP .

Native Akt PH domain binding studies
Allosteric inhibition without ATP competition
Defined βA-strand sequence for reproducible mechanism

TCL1(10-24) Substitution Limitations


Generic substitution of TCL1(10-24) with other Akt-targeting peptides or truncated TCL1 fragments is not scientifically valid. TCL1(10-24) is structurally defined by its specific 15-amino-acid sequence spanning the βA strand (residues 10–24) of human TCL1, which constitutes the precise Akt-binding interface [1]. Truncated fragments or analogs lacking this exact sequence fail to recapitulate the binding affinity (Kd ~18 µM for Akt PH domain) and the distinct allosteric inhibitory mechanism characterized by conformational modulation of Akt's variable loop 1 . Even minor sequence variations can ablate the peptide's ability to prevent phosphoinositide binding and downstream Akt activation [2].

Sequence specificityTruncated fragments or sequence variants may lose native Akt-binding interface and allosteric activity.
Fusion domain interferenceTAT-fused derivatives introduce cargo domains that may alter binding affinity or conformational mechanism.
Mechanism mismatchATP-competitive inhibitors cannot substitute for allosteric PH-domain-targeted modulation.

TCL1(10-24) Differentiation Evidence


Native Binding Affinity vs. TAT-TCL1-Akt-in

TCL1(10-24) binds the Akt PH domain with a dissociation constant (Kd) of approximately 18 µM . In contrast, the cell-permeable derivative TAT-TCL1-Akt-in incorporates an HIV-TAT protein transduction domain, which enables intracellular delivery but introduces a cargo domain not required for the native Akt-binding interaction .

Native Binding Affinity vs. TAT Derivative
Cross-study comparable
TCL1(10-24): Kd ~18 µM
vs
TAT-TCL1-Akt-in: Kd unreported
Defines native binding affinity without fusion-domain interference
In vitro PH domain binding assay
Akt signaling Peptide inhibitor PH domain binding

Conformational Mechanism vs. PI Analog Inhibitors

Chemical cross-linking and mass spectrometry analysis demonstrated that TCL1(10-24) does not alter Akt's interdomain conformation from a closed to open state, unlike a phosphoinositide (PI) analog inhibitor [1]. The PI analog induced an open interdomain conformation where the PH and regulatory domains moved away from the kinase domain even before membrane interaction, whereas incubation with TCL1(10-24) left the interdomain conformation unchanged [1].

Conformational Mechanism vs. PI Analog
Head-to-head
TCL1(10-24): closed conformation maintained
vs
PI analog: open interdomain conformation
Allosteric modulation without inducing membrane priming
Cross-linking mass spectrometry
Akt conformational dynamics Mass spectrometry Allosteric inhibition

In Vivo Tumor Growth Inhibition and Safety

In the original characterization study, TCL1(10-24) (termed "Akt-in") inhibited in vivo tumor growth without any adverse effect in the treated animals [1]. This was reported as a direct observation from the xenograft experiments described in the publication.

In Vivo Tumor Growth Inhibition
Reported
Tumor growth inhibited; no adverse events observed
Reported in vivo model-response endpoint context
Xenograft model, single study
Xenograft model In vivo efficacy Tumor growth inhibition

TCL1(10-24) Application Scenarios


Native Akt PH Domain Binding Studies

TCL1(10-24) is the preferred reagent for studying the native Akt-binding interface of the TCL1 βA strand. Its defined Kd of ~18 µM enables quantitative binding analyses without confounding fusion domains .

Allosteric Akt Inhibition Without ATP Competition

Unlike ATP-competitive inhibitors, TCL1(10-24) does not compete with ATP , making it uniquely suitable for experiments requiring allosteric modulation of Akt activity in the presence of physiological ATP concentrations.

In Vivo Xenograft Studies Requiring Safety Profiling

TCL1(10-24) demonstrated in vivo tumor growth inhibition without observed adverse effects [1], making it a candidate for preclinical studies where a favorable safety profile is essential.

Application
Selection Property
Validation Focus
Native PH domain binding studies
Reproducible native PH domain binding profile
Binding assay validation; absence of fusion-domain artifacts
Akt allosteric modulation research
ATP-noncompetitive mechanism
Allosteric mechanism validation; no membrane priming
Xenograft model response studies
Reported in vivo model-response context
Tumor growth endpoint monitoring; adverse event documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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